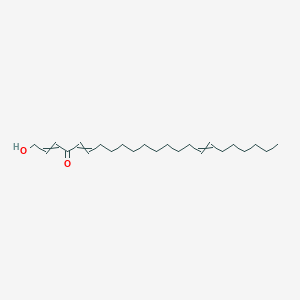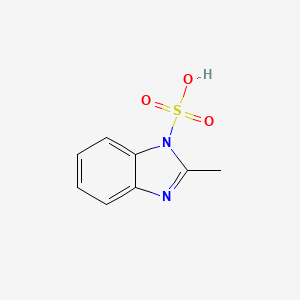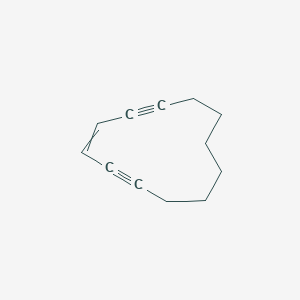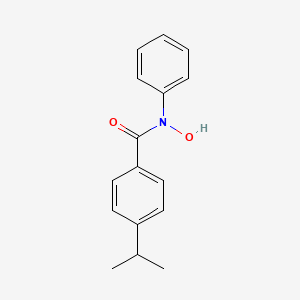![molecular formula C15H15NO3 B14292528 ([1,1'-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate CAS No. 113485-32-8](/img/structure/B14292528.png)
([1,1'-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1,1’-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate typically involves the reaction of ([1,1’-Biphenyl]-4-yl)methylamine with hydroxymethyl isocyanate . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction temperature is maintained at around 0-5°C to ensure the stability of the reactants and to achieve a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of ([1,1’-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate may involve a continuous flow process to enhance efficiency and scalability. The reactants are fed into a reactor where they undergo the desired chemical transformation. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: ([1,1’-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: ([1,1’-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the metabolism and degradation of carbamates in living organisms.
Medicine: ([1,1’-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate has potential applications in the development of pharmaceuticals. Its carbamate group can be modified to create prodrugs that release active compounds in a controlled manner.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of polymers and other materials with specific properties. It can also be employed in the formulation of pesticides and herbicides due to its potential biological activity.
Mecanismo De Acción
The mechanism of action of ([1,1’-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate involves the interaction of its carbamate group with specific molecular targets. In biological systems, carbamates are known to inhibit the activity of enzymes such as acetylcholinesterase by forming a covalent bond with the active site of the enzyme. This inhibition leads to the accumulation of acetylcholine, resulting in various physiological effects. The biphenyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
- ([1,1’-Biphenyl]-4-yl)methyl carbamate
- ([1,1’-Biphenyl]-4-yl)methyl (methyl)carbamate
- ([1,1’-Biphenyl]-4-yl)methyl (ethyl)carbamate
Uniqueness: ([1,1’-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This group can undergo further chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties. Additionally, the hydroxymethyl group can enhance the compound’s solubility and reactivity compared to its analogs.
Propiedades
Número CAS |
113485-32-8 |
|---|---|
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
(4-phenylphenyl)methyl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C15H15NO3/c17-11-16-15(18)19-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H,16,18) |
Clave InChI |
YWAQLTSLNLMFKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)COC(=O)NCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-](/img/structure/B14292456.png)
![1-[4-(Hexyloxy)-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14292462.png)
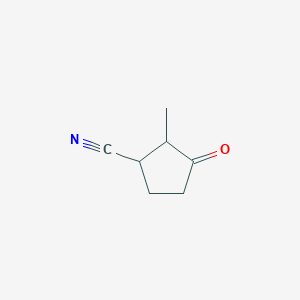
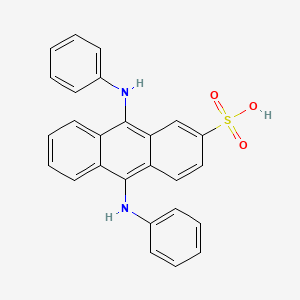
![1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14292476.png)
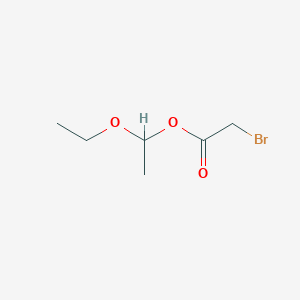
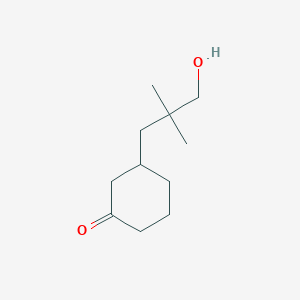
![2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one](/img/structure/B14292494.png)
